Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound features a thieno[3,4-d]pyridazine core fused with a substituted isoxazole moiety. Key structural elements include:
- 4-Oxo-3,4-dihydrothieno[3,4-d]pyridazine backbone, a nitrogen- and sulfur-containing heterocycle contributing to π-π stacking and hydrogen-bonding interactions.
- 3-(4-Fluorophenyl) substituent at position 3, introducing electron-withdrawing effects and steric bulk.
- 5-(3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carboxamido) side chain at position 5, combining halogenated aromaticity (2-chlorophenyl), methyl substitution (steric modulation), and an amide linker for conformational flexibility.
Properties
IUPAC Name |
ethyl 5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClFN4O5S/c1-3-36-26(35)22-17-12-38-24(20(17)25(34)32(30-22)15-10-8-14(28)9-11-15)29-23(33)19-13(2)37-31-21(19)16-6-4-5-7-18(16)27/h4-12H,3H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLVSZXIUYRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClFN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that exhibits promising biological activities. Its unique structural features, such as the presence of isoxazole and thieno[3,4-d]pyridazine moieties, suggest potential applications in medicinal chemistry, particularly against bacterial infections.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 569.4 g/mol. The compound features multiple functional groups, including:
- Ethyl ester
- Carboxamide
- Thieno and pyridazine rings
These components contribute to its biological activity profile.
Antimicrobial Properties
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. Derivatives of thieno[3,4-d]pyridazine have shown effectiveness against various bacterial strains, both Gram-positive and Gram-negative .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylisoxazole derivatives | Isoxazole ring | Antimicrobial properties |
| Thienopyridazine derivatives | Thiophene and pyridazine rings | Antibacterial activity |
| Chlorophenyl-substituted compounds | Chlorophenyl group | Potential anticancer properties |
This table summarizes the structural features and associated biological activities of related compounds, indicating a broader context for the potential applications of this compound.
Case Studies and Research Findings
- Antibacterial Activity : A study on thienopyridazine derivatives reported effective inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound were noted for their broad-spectrum antibacterial activity.
- Synthesis and Characterization : The synthesis of this compound involves multi-step synthetic routes that can be optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
Comparison with Similar Compounds
Comparative Physicochemical Properties
Key observations :
- Increased hydrogen-bond acceptors may enhance binding to polar targets (e.g., enzymes) compared to Compound B.
Comparison with Compound A :
- Compound A’s synthesis likely avoids the complexity of isoxazole functionalization, relying instead on simpler carbonyl-amino linkages .
Functional Group Influences
- 2-Chlorophenyl vs.
- Methylisoxazole: The methyl group may shield the isoxazole ring from oxidative metabolism, improving in vivo stability relative to non-methylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
